molecular formula C12H17NO B1587726 2-(4-Methoxyphenyl)piperidine CAS No. 63359-20-6

2-(4-Methoxyphenyl)piperidine

Cat. No. B1587726
CAS RN: 63359-20-6
M. Wt: 191.27 g/mol
InChI Key: PFEQGLKEECTHNQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)piperidine is a compound with the molecular formula C12H17NO . It is used for research and development purposes .


Synthesis Analysis

A multicomponent synthetic protocol has been developed for the preparation of highly functionalised piperidines via a reaction between aromatic aldehydes, ammonium acetate, cyanoacetates, and/or nitromethane .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)piperidine includes a piperidine ring attached to a methoxyphenyl group . The average mass of the molecule is 191.270 Da and the monoisotopic mass is 191.131012 Da .


Chemical Reactions Analysis

Piperidine derivatives have been synthesized via various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 301.1±35.0 °C at 760 mmHg, and a flash point of 121.4±15.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Analytical Profiles and Biological Matrices Analysis

A study by De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including compounds related to 2-(4-Methoxyphenyl)piperidine, using various analytical techniques. The research developed and validated methods for the qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor, employing high-performance liquid chromatography (HPLC) and mass spectrometry. This work demonstrates the application of 2-(4-Methoxyphenyl)piperidine analogs in forensic toxicology and analytical chemistry, providing a foundation for identifying and quantifying these substances in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Antimicrobial Activity

Kim et al. (2011) discovered a compound, closely related to 2-(4-Methoxyphenyl)piperidine, which selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. The study highlights the potential use of this compound in addressing the challenge of bacterial persistence, where bacteria can survive antibiotic treatments. This research marks a significant step forward in the development of new antimicrobial strategies, showcasing the relevance of 2-(4-Methoxyphenyl)piperidine derivatives in combating drug-resistant bacterial infections (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).

Synthesis and Characterization for NMDA Receptor Antagonism

Research on the synthesis and characterization of 2-methoxydiphenidine, a compound structurally related to 2-(4-Methoxyphenyl)piperidine, and its differentiation from isomers was conducted by McLaughlin et al. (2016). This study provides insights into the chemical analysis of novel psychoactive substances, highlighting the importance of understanding their interactions with the N-methyl-D-aspartate (NMDA) receptor, which could be relevant for designing new therapeutics targeting glutamate signaling pathways (McLaughlin, Morris, Kavanagh, Power, O'Brien, Talbot, Elliott, Wallach, Hoang, Morris, & Brandt, 2016).

Receptor Studies and Drug Development

Berardi et al. (2005) explored the modification of the piperidine ring in N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, aiming to find selective ligands for the sigma(1) receptor. The study found that certain derivatives showed high affinity and selectivity, suggesting their potential use in developing new therapeutic agents targeting the sigma(1) receptor for various neurological and psychiatric disorders (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).

Safety And Hazards

The compound should be used only for R&D purposes and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eye .

Future Directions

Piperidine derivatives, including 2-(4-Methoxyphenyl)piperidine, are being extensively studied for their potential pharmacological applications . They have been found to have significant roles in the pharmaceutical industry, with derivatives present in more than twenty classes of pharmaceuticals .

properties

IUPAC Name

2-(4-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEQGLKEECTHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397446
Record name 2-(4-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)piperidine

CAS RN

63359-20-6
Record name 2-(4-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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